O-Desmethyl Venlafaxine Cyclic Impurity
Description
Contextualization of Impurities in Active Pharmaceutical Ingredients (APIs) and Drug Products
Significance of Impurity Research in Pharmaceutical Science
The investigation and control of impurities are fundamental to pharmaceutical science and drug development. globalresearchonline.net The presence of unwanted chemicals, even in trace amounts, can influence the efficacy and safety of pharmaceutical products. Impurity profiling, which involves the identification, quantification, and characterization of impurities, is a crucial process to ensure the quality and safety of drug substances and products. researchgate.netijcrt.org This process provides critical data on potential toxicity and helps in establishing appropriate control strategies. researchgate.net Regulatory authorities require the elucidation of the structure of impurities when they exceed a certain threshold, typically above 0.1%. nih.gov
Classification and Origin of Pharmaceutical Impurities
Pharmaceutical impurities are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. chemass.sipharmastate.academy
Organic Impurities : These are the most common type of impurities and can arise during the manufacturing process or upon storage of the drug substance. globalresearchonline.netpharmastate.academy They include starting materials, by-products of synthesis, intermediates, degradation products, reagents, ligands, and catalysts. pharmastate.academy Degradation of the final product can occur due to factors like heat, light, and oxidation. globalresearchonline.net
Inorganic Impurities : These impurities can be introduced during manufacturing and are typically known and identified. pharmastate.academy Sources include reagents, ligands, catalysts, heavy metals from reactors, and other materials like filter aids. nih.govpharmastate.academyajptr.com
Residual Solvents : These are solvents used in the synthesis of the API or in the formulation of the drug product that are not completely removed during manufacturing. chemass.si They are categorized into classes based on their risk to human health. pharmastate.academy
Impurities can originate from various sources, including the raw materials used in synthesis, which often have lower purity requirements than the final API. globalresearchonline.net Solvents, intermediates, and by-products generated during the synthetic process are also significant sources. globalresearchonline.netajptr.com
Chemical Identity and Nomenclatural Framework of O-Desmethyl Venlafaxine (B1195380) Cyclic Impurity
Structural Relationship to Venlafaxine and O-Desmethylvenlafaxine
O-Desmethyl Venlafaxine Cyclic Impurity is a molecule structurally related to the antidepressant drug Venlafaxine and its major active metabolite, O-Desmethylvenlafaxine (also known as Desvenlafaxine). Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). O-Desmethylvenlafaxine is the result of the demethylation of the phenolic methyl ether group of Venlafaxine. The cyclic impurity, in turn, is a derivative of O-Desmethylvenlafaxine. guidechem.com Its formation involves an intramolecular cyclization reaction.
Common Synonyms and Systematic Naming Conventions
The this compound is known by several synonyms and systematic names. The systematic IUPAC name for this compound is 5-(4-Hydroxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. synthinkchemicals.comsimsonpharma.compharmaffiliates.com
| Attribute | Information |
| Systematic Name | 5-(4-Hydroxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane synthinkchemicals.comsimsonpharma.compharmaffiliates.com |
| Common Synonyms | Desvenlafaxine (B1082) Cyclic Impurity, O-Desmethyl Venlafaxine Impurity 1, Venlafaxine O-Desmethyl Cyclic Impurity guidechem.com |
| CAS Number | 1346601-55-5 synthinkchemicals.comlgcstandards.com |
| Molecular Formula | C16H23NO2 synthinkchemicals.comlgcstandards.com |
| Molecular Weight | 261.36 g/mol synthinkchemicals.comsimsonpharma.com |
Research Landscape and Knowledge Gaps Pertaining to this compound
The existing research on this compound is primarily centered on its synthesis, identification, and its role as a reference standard in impurity profiling of Venlafaxine and Desvenlafaxine. synthinkchemicals.com It is used to ensure that commercial production of Venlafaxine and its formulations meets the stringent limits and threshold values specified by pharmacopoeial guidelines and regulatory bodies like the FDA. synthinkchemicals.com The synthesis of O-desmethylvenlafaxine itself has been optimized to achieve high yield and purity, which is crucial for minimizing the formation of impurities. frontiersin.org
While methods for the synthesis and characterization of this impurity are established, the publicly available literature lacks extensive studies on its specific biological activity and toxicological profile. This represents a significant knowledge gap. Further research is warranted to fully understand the potential pharmacological or toxicological effects of this impurity, even at the low levels encountered in pharmaceutical products. Such studies would provide a more complete safety profile for Venlafaxine and its derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFIYOVTHWDOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms and Pathways of Formation for O Desmethyl Venlafaxine Cyclic Impurity
Formation During Synthetic Routes of Venlafaxine (B1195380) and O-Desmethylvenlafaxine
The synthesis of venlafaxine and O-desmethylvenlafaxine involves multi-step chemical reactions where the formation of impurities can occur. researchgate.netacs.orgasianpubs.orgchemicalbook.comgoogle.com
Intermediates and By-Products in Venlafaxine Synthesis
The synthesis of venlafaxine typically starts with the condensation of 4-methoxyphenylacetonitrile (B141487) and cyclohexanone (B45756). acs.orggoogle.com This process, along with subsequent reduction and methylation steps, can generate various impurities. acs.orgresearchgate.net While the primary focus is on achieving a high yield of venlafaxine, side reactions can lead to the formation of unintended molecules. These by-products can sometimes serve as precursors to other impurities.
During the process development of venlafaxine hydrochloride, several process-related impurities have been identified and characterized. researchgate.net These impurities can arise from the starting materials, intermediates, or reagents used in the synthesis. For instance, incomplete reactions or the presence of reactive functional groups can lead to the formation of various related substances. synzeal.comsynthinkchemicals.com
Side Reactions in the Production of O-Desmethylvenlafaxine (ODV)
O-desmethylvenlafaxine, the major active metabolite of venlafaxine, is also synthesized as an active pharmaceutical ingredient. nih.govnih.govnih.gov The synthesis of ODV can also be a source of the cyclic impurity.
Role of Spiro-Venlafaxine as a Potential Precursor
The formation of the O-Desmethyl Venlafaxine Cyclic Impurity is intrinsically linked to the potential for intramolecular cyclization. While direct evidence detailing the precise role of a "Spiro-Venlafaxine" precursor in the primary synthesis route is not extensively documented in the provided results, the structure of the cyclic impurity itself, being a spiro compound, strongly suggests a cyclization mechanism. veeprho.comsynzeal.com This cyclization would involve the hydroxyl group of the cyclohexanol (B46403) ring and the dimethylaminoethyl side chain.
Cyclization Reactions in Reaction Media
The conditions of the reaction medium, such as temperature, pH, and the presence of certain reagents, can influence the likelihood of cyclization reactions. For example, acidic or basic conditions employed during synthesis or work-up steps could potentially catalyze the intramolecular reaction leading to the formation of the spiro cyclic ether. The synthesis of O-desmethylvenlafaxine succinate (B1194679) involves steps that could potentially create conditions favorable for such cyclization. nih.govresearchgate.net
Degradation-Induced Formation of this compound
Beyond the synthetic process, the this compound can also form as a degradation product of both venlafaxine and O-desmethylvenlafaxine.
Forced Degradation Studies (Stress Testing) of Drug Substances and Formulations
Forced degradation studies, or stress testing, are a critical component of drug development and stability testing. researchgate.netscispace.com These studies involve subjecting the drug substance and its formulation to harsh conditions like acid and alkali hydrolysis, oxidation, and photolysis to identify potential degradation products. researchgate.netresearchgate.netnih.gov
Studies have shown that both venlafaxine and desvenlafaxine (B1082) are susceptible to degradation under certain stress conditions. researchgate.netnih.gov For instance, venlafaxine has been found to degrade under acidic hydrolytic conditions. scispace.com Similarly, desvenlafaxine is reported to be highly labile to acidic degradation. nih.gov It is under these degradative conditions that the formation of the this compound can be observed. The acidic environment can facilitate the intramolecular cyclization, leading to the formation of this stable spiro ether.
The table below summarizes the conditions under which degradation of venlafaxine and desvenlafaxine has been observed, which are conducive to the formation of the cyclic impurity.
| Stress Condition | Drug Substance | Observation | Reference |
| Acid Hydrolysis | Venlafaxine | Degradation observed | scispace.com |
| Acidic Degradation | Desvenlafaxine | Highly labile | nih.gov |
| Alkali Hydrolysis, Oxidation, Reduction | Venlafaxine | Subjected to these conditions in forced degradation studies | researchgate.net |
| Basic, Oxidative, and Photolytic Conditions | Desvenlafaxine | Found to be stable | nih.gov |
Acidic Hydrolysis-Induced Formation
Forced degradation studies indicate that O-Desmethyl Venlafaxine is particularly labile under acidic conditions. nih.govresearchgate.netbanglajol.info When subjected to strong acidic environments, such as 1 M hydrochloric acid at elevated temperatures (e.g., 80°C), significant degradation of the parent molecule occurs. nih.govresearchgate.net While the primary degradation product identified under these conditions is often the anhydro-impurity, formed through the loss of a water molecule from the cyclohexanol ring, the potential for other reactions, including cyclization, exists. nih.govresearchgate.net The highly acidic environment can catalyze intramolecular reactions, although the direct formation of the spiro-cyclic impurity as a major degradant under these specific published conditions is not explicitly detailed. One study on venlafaxine noted that degradation was most significant with 5N HCl. scispace.com
Oxidative Degradation Pathways
Oxidation represents a common degradation pathway for many pharmaceutical compounds. nih.gov In the case of O-Desmethyl Venlafaxine, exposure to oxidative agents like hydrogen peroxide results in notable degradation. banglajol.infoijrpc.com The primary oxidative degradant that has been characterized is Desvenlafaxine N-oxide, which forms through the oxidation of the nitrogen atom in the dimethylamino group. ijrpc.com While N-oxidation is the major pathway, the harsh conditions of oxidative stress could theoretically promote other reactions, but the formation of the cyclic impurity via this route is not a prominently reported pathway.
Photolytic Degradation Mechanisms
Photostability is a crucial parameter for drug substances. Studies on O-Desmethyl Venlafaxine have shown it to be relatively stable when exposed to light. nih.govbanglajol.info Negligible degradation was observed after prolonged exposure to direct sunlight and in a photostability chamber. nih.gov This suggests that photolytic degradation is not a primary pathway for the formation of impurities, including the cyclic variant, under normal conditions.
Thermal and Humidity-Induced Generation
The stability of O-Desmethyl Venlafaxine under thermal and humidity stress has also been investigated. The compound demonstrates significant resistance to degradation under dry heat (e.g., 80°C to 105°C) and moist heat conditions. banglajol.infoijrpc.com The low percentage of degradation observed indicates that thermal stress and humidity are less likely to be significant contributors to the formation of the this compound during manufacturing and storage, provided that appropriate conditions are maintained.
Table 1: Summary of Forced Degradation Studies on O-Desmethyl Venlafaxine
| Stress Condition | Observed Degradation | Major Degradant Identified | Reference |
|---|---|---|---|
| Acid Hydrolysis (1 M HCl, 80°C) | Significant (10-20%) | Anhydro-desvenlafaxine | nih.gov |
| Base Hydrolysis (5 M NaOH, 80°C) | Stable | Not Applicable | nih.gov |
| Oxidative (10% H₂O₂, 80°C) | Significant | Desvenlafaxine N-oxide | ijrpc.com |
| Photolytic | Stable / Negligible | Not Applicable | nih.gov |
| Thermal (105°C) | Stable / Negligible | Not Applicable | ijrpc.com |
Elucidation of Specific Chemical Transformation Pathways Leading to Cyclic Impurity Formation
The chemical structure of this compound, 5-(4-Hydroxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, indicates its formation through an intramolecular cyclization reaction. This transformation requires a precursor molecule with specific functional groups positioned to react.
The formation likely proceeds from a derivative of O-Desmethyl Venlafaxine, specifically Venlafaxine O-Desmethyl N-Desmethyl Impurity (N-desmethyl-desvenlafaxine). This precursor contains a secondary amine and a tertiary alcohol (the cyclohexanol hydroxyl group). The pathway involves the nucleophilic attack of the secondary amine's nitrogen atom onto the carbon atom bearing the hydroxyl group on the cyclohexane (B81311) ring. This intramolecular substitution reaction, likely facilitated by specific pH or catalytic conditions not fully detailed in general degradation studies, would result in the displacement of the hydroxyl group and the formation of the new carbon-nitrogen bond, creating the spiro-oxazinane ring system characteristic of the cyclic impurity.
This cyclization is a complex transformation that competes with other degradation pathways such as dehydration and oxidation. The specific conditions that favor this intramolecular cyclization over the formation of the anhydro- or N-oxide impurities are a critical area for further investigation in process chemistry and formulation development.
Influence of Excipients and Packaging on Impurity Generation in Formulations
The stability of an API within a final dosage form is not solely dependent on its intrinsic chemical properties but is also heavily influenced by its interaction with pharmaceutical excipients and the protection afforded by its packaging.
Reactive impurities often present in trace amounts within excipients can significantly impact drug stability. nih.gov Common reactive species include reducing sugars, aldehydes, peroxides, and metal ions. nih.gov For instance, an excipient containing trace acidic impurities could lower the micro-environmental pH, potentially catalyzing acid-labile reactions like dehydration or cyclization. Similarly, peroxide residues, which can be found in polymers like povidone and polyethylene (B3416737) glycols, could initiate oxidative degradation pathways. While direct studies linking specific excipients to the formation of the this compound are not widely published, screening for drug-excipient incompatibility is a standard and crucial step in pre-formulation to prevent the generation of such degradants.
Packaging serves as the primary barrier against external environmental factors such as light, moisture, and oxygen. lgcstandards.com Given that O-Desmethyl Venlafaxine can degrade under hydrolytic and oxidative stress, packaging that provides a high barrier to moisture and oxygen is essential. Inadequate packaging could allow for moisture ingress, potentially facilitating hydrolysis and other pH-dependent reactions, or permit oxygen permeation, which could lead to oxidative degradation. Therefore, the selection of appropriate container closure systems is critical to maintaining the stability of the drug product and minimizing the formation of the cyclic impurity and other degradants throughout its shelf life.
Synthesis and Structural Elucidation of O Desmethyl Venlafaxine Cyclic Impurity for Reference Standards
Purpose-Driven Synthesis of O-Desmethyl Venlafaxine (B1195380) Cyclic Impurity
The availability of pure reference standards for impurities is a mandatory requirement for the validation of analytical methods used in quality control of pharmaceuticals. tandfonline.comsynthinkchemicals.com Since impurities are typically present in minute quantities, their isolation from the bulk drug is often impractical. Therefore, a purpose-driven, targeted synthesis is the most viable approach to obtain sufficient quantities of the impurity for comprehensive characterization and routine analytical use. researchgate.net
Laboratory-Scale Preparation for Analytical Standards
The laboratory-scale synthesis of O-Desmethyl Venlafaxine Cyclic Impurity, also known chemically as 4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol, is designed to produce a high-purity standard. lgcstandards.comsynthinkchemicals.com The synthesis often originates from a key intermediate, O-Desmethyl Venlafaxine (Desvenlafaxine). nih.gov
One common synthetic approach involves the intramolecular cyclization of O-Desmethyl Venlafaxine. This can be achieved under specific reaction conditions, such as treatment with an acid. For instance, a method for preparing venlafaxine impurities involves reacting the parent compound in an acidic aqueous solution, such as hydrochloric acid, at elevated temperatures (80-100 °C) for a period of 1.5 to 4 hours. google.com This process facilitates the formation of the cyclic ether linkage that characterizes the impurity. The resulting product is then isolated and purified using chromatographic techniques to ensure it is suitable for use as an analytical reference standard. scispace.com
Development of Dedicated Synthetic Pathways for the Impurity
The development of dedicated synthetic pathways is driven by the need for a reliable and reproducible source of the impurity. These pathways are often refined from knowledge gained during forced degradation studies, which are designed to identify potential degradation products under stress conditions like acid hydrolysis. scispace.com
A potential pathway starts with 1-[cyano-1-(4-methoxyphenyl) methyl]cyclohexanol. This starting material is hydrogenated, and the resulting product undergoes a ring-closing reaction to form a spiro-venlafaxine compound, (5RS)-5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro undecane. google.com Subsequent demethylation of the methoxy (B1213986) group on the phenyl ring would yield the target this compound. This multi-step, dedicated pathway allows for greater control over the reaction and purification of the final product, ensuring a high-purity reference material.
Advanced Spectroscopic and Spectrometric Characterization
Once synthesized, the structure of the impurity must be unequivocally confirmed. This is accomplished through a combination of advanced spectroscopic and spectrometric techniques, which provide detailed information about the molecule's atomic connectivity, functional groups, and elemental composition. tandfonline.comscispace.com Companies that supply these reference standards typically provide a comprehensive Certificate of Analysis (CoA) that includes data from these techniques. daicelpharmastandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for structural elucidation. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the complete chemical structure of the this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals would confirm the presence of the aromatic protons on the phenol (B47542) ring, the protons of the cyclohexyl ring, the methyl group attached to the nitrogen, and the various methylene (B1212753) and methine protons within the newly formed heterocyclic ring system. scispace.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons, the spiro carbon, the carbons of the cyclohexane (B81311) ring, the methyl carbon, and the carbons of the oxa-azaspiro structure. Comparing the ¹³C NMR data of the impurity with that of the parent compound, O-Desmethyl Venlafaxine, would show the characteristic shifts resulting from the cyclization. tandfonline.com
| Data Type | Description | Source |
| ¹H NMR | Used to determine the proton framework of the molecule. | scispace.comdaicelpharmastandards.com |
| ¹³C NMR | Used to identify all unique carbon environments in the molecule. | tandfonline.comdaicelpharmastandards.com |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the impurity, which in turn confirms its elemental composition. nih.gov For this compound (C₁₆H₂₃NO₂), the expected exact mass is 261.1729 g/mol . lgcstandards.com HRMS analysis provides a measured mass with high accuracy, typically within a few parts per million (ppm) of the calculated value, confirming the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. scispace.com By inducing fragmentation and analyzing the resulting product ions, the connectivity of the molecule can be pieced together, providing orthogonal confirmation of the structure proposed by NMR. researchgate.net
| Technique | Parameter | Value | Source |
| HRMS | Molecular Formula | C₁₆H₂₃NO₂ | lgcstandards.comsynthinkchemicals.com |
| HRMS | Calculated Exact Mass | 261.1729 | lgcstandards.com |
| MS | Molecular Weight | 261.36 | lgcstandards.comsynthinkchemicals.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. scispace.com The IR spectrum of this compound would display characteristic absorption bands.
Key expected signals include a broad O-H stretch for the phenolic hydroxyl group, C-H stretching for the aromatic and aliphatic portions, and a prominent C-O-C stretch confirming the presence of the cyclic ether group formed during cyclization. The absence of the tertiary alcohol O-H stretch from the parent O-Desmethyl Venlafaxine and the appearance of the new C-O-C ether stretch are critical data points for confirming the cyclic structure. tandfonline.comresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Phenolic Hydroxyl |
| C-H Stretch (Aromatic) | 3000-3100 | Aryl C-H |
| C-H Stretch (Aliphatic) | 2850-3000 | Alkyl C-H |
| C-O-C Stretch | 1050-1150 | Cyclic Ether |
| C=C Stretch | 1450-1600 | Aromatic Ring |
Orthogonal Analytical Techniques for Confirmation of Structure
To unambiguously confirm the structure of the this compound and establish it as a reference standard, a combination of orthogonal (uncorrelated) analytical techniques is employed. This approach ensures a comprehensive characterization, where each technique provides distinct and complementary information about the molecule's identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the synthesized reference standard and for separating it from the parent API and other related substances in a sample. A reversed-phase HPLC method, often utilizing a C18 column, is typically developed and validated according to ICH guidelines. nih.gov The method would demonstrate specificity by showing baseline separation between O-Desmethyl Venlafaxine, Venlafaxine, and the cyclic impurity. drugfuture.com The retention time of the synthesized impurity is compared against the peak observed in the API's impurity profile for identification. Purity is typically assessed using a photodiode array (PDA) detector, which also provides information about peak homogeneity. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the impurity, providing strong evidence for its elemental composition. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities in the API. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula C₁₆H₂₃NO₂. In positive ion mode electrospray ionization (ESI), the spectrum would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value of approximately 262.1805, confirming the molecular weight of 261.36 g/mol . simsonpharma.comsynthinkchemicals.com Further fragmentation analysis (MS/MS) can help elucidate the structure by showing characteristic losses, such as the loss of parts of the spirocyclic ring system. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are required for a complete assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide key diagnostic signals confirming the cyclic structure. The most notable change compared to the spectrum of O-Desmethyl Venlafaxine would be the absence of the N,N-dimethyl singlet and the appearance of signals corresponding to the newly formed oxazinane ring. This would include a singlet for the N-methyl group at a different chemical shift and distinct signals for the methylene protons (-N-CH₂-O- and -O-CH₂-N-). tandfonline.com The signals for the cyclohexyl protons and the aromatic protons on the phenol ring would also be present, though their chemical shifts might be slightly altered by the new cyclic environment. scispace.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum corroborates the findings from the ¹H NMR. It would show the expected 16 carbon signals. Key indicators of the cyclic impurity structure would include the signal for the N-methyl carbon, the two methylene carbons of the oxazinane ring, and the spiro carbon atom. The disappearance of the two equivalent N-methyl carbon signals from the O-Desmethyl Venlafaxine precursor would be a critical piece of evidence. tandfonline.com
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the phenolic -OH group (a broad peak around 3200-3600 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O ether stretching from the oxazinane ring (around 1050-1150 cm⁻¹). tandfonline.comscispace.com This data complements the structural information derived from NMR and MS.
Table 2: Representative Analytical Data for Structural Confirmation
| Technique | Expected Observations | Purpose |
|---|---|---|
| HPLC | Single, sharp peak with >95% purity under validated gradient conditions. lgcstandards.com | Purity assessment and retention time confirmation. |
| HRMS (ESI+) | [M+H]⁺ peak at m/z ≈ 262.1805 (Calculated for C₁₆H₂₄NO₂⁺). | Confirmation of Molecular Weight and Formula. |
| ¹H NMR | Absence of N,N-dimethyl singlet. Presence of N-CH₃ singlet and new methylene (-CH₂-) signals for the oxazinane ring. Signals for aromatic and cyclohexyl protons remain. | Elucidation of proton environment and confirmation of cyclization. |
| ¹³C NMR | ~16 distinct carbon signals. Presence of spiro carbon signal and signals for N-CH₃ and oxazinane ring carbons. | Confirmation of carbon skeleton and functional groups. |
| FT-IR (cm⁻¹) | Broad -OH stretch (~3200-3600), Aliphatic/Aromatic C-H stretch (~2850-3100), C-O stretch (~1050-1150). | Identification of key functional groups. |
Advanced Analytical Methodologies for Detection and Quantification of O Desmethyl Venlafaxine Cyclic Impurity
Chromatographic Method Development and Optimization
Chromatographic techniques form the cornerstone of impurity profiling in the pharmaceutical industry due to their high resolving power and sensitivity. The development of suitable chromatographic methods is a critical step in ensuring the accurate determination of O-Desmethyl Venlafaxine (B1195380) Cyclic Impurity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of non-volatile and thermally labile compounds like venlafaxine and its impurities. The development of specific and stability-indicating HPLC methods is crucial for separating the cyclic impurity from the parent drug and other related substances.
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It also serves to separate and quantify any degradation products formed. For venlafaxine, several stability-indicating reversed-phase HPLC (RP-HPLC) methods have been developed to resolve the API from its impurities, including those that are structurally similar.
Forced degradation studies are instrumental in the development of these methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products. Research has demonstrated that venlafaxine undergoes degradation under various stress conditions, leading to the formation of multiple impurities. synthinkchemicals.com The development of a successful stability-indicating method ensures that all these degradation products, including the O-Desmethyl Venlafaxine Cyclic Impurity, are well-separated from the main venlafaxine peak and from each other.
One such reported stability-indicating RP-HPLC method utilized an Agilent C18 column (150 mm x 4.6 mm, 5 µm) with a mobile phase composed of a 60:40 (v/v) mixture of methanol (B129727) and phosphate (B84403) buffer (pH 6.8). The analysis was carried out at a flow rate of 1.0 mL/min with UV detection at 235 nm. This method was shown to be effective in separating venlafaxine from its impurities. synthinkchemicals.com
| Parameter | Condition |
|---|---|
| Stationary Phase | Agilent C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Phosphate Buffer (pH 6.8) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
The optimization of chromatographic parameters is a critical aspect of method development to achieve the desired resolution, sensitivity, and analysis time. Key parameters that are systematically optimized include:
Mobile Phase: The composition and pH of the mobile phase play a significant role in the retention and selectivity of the separation. For polar compounds like this compound, a reversed-phase system with a mixture of water or an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is adjusted to control the ionization of the analytes, thereby influencing their retention behavior.
Stationary Phase: The choice of the stationary phase (column) is crucial for achieving the desired separation. C18 (octadecylsilyl) columns are widely used for their versatility. However, for challenging separations involving polar impurities, other stationary phases such as C8, phenyl, or polar-embedded phases may be explored to provide alternative selectivity.
Column Temperature: The column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which in turn influences the efficiency and resolution of the separation. Maintaining a constant and optimized column temperature is essential for reproducible results.
Gas Chromatography (GC) for Volatile Intermediates
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC can be applicable if volatile intermediates are involved in its formation pathway. However, for the routine analysis of this specific impurity in the final drug substance, GC is not the primary method of choice due to the non-volatile nature of the compound.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal-phase and reversed-phase HPLC for certain applications. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It often provides faster separations and unique selectivity compared to HPLC. While specific applications of SFC for the direct analysis of this compound are not widely reported in publicly available literature, its potential for separating complex mixtures of impurities makes it a technique worth considering, especially for challenging separations where conventional HPLC methods may fall short.
Coupled Chromatographic-Spectrometric Techniques
The coupling of chromatographic separation with spectrometric detection provides a powerful tool for the unambiguous identification and quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly valuable for impurity profiling. These techniques provide molecular weight and structural information, which is essential for the definitive identification of unknown impurities and for confirming the identity of known impurities like this compound.
Forced degradation studies of desvenlafaxine (B1082), a major metabolite of venlafaxine, have utilized LC-MS to identify degradation products. In one such study, a degradation product with a mass-to-charge ratio (m/z) of 246.5 was identified under acidic stress conditions, which is consistent with the loss of a water molecule from desvenlafaxine. While this study did not explicitly name the cyclic impurity, the mass spectrometric data is a critical piece of the puzzle in its structural elucidation. The use of a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol in this study highlights a set of conditions suitable for the LC-MS analysis of such compounds.
| Parameter | Condition |
|---|---|
| Chromatographic System | Reversed-Phase Liquid Chromatography |
| Stationary Phase | SymmetryShield C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.2% (v/v) triethylamine (B128534) in 0.05 M ammonium acetate (pH 6.5) and methanol (isocratic) |
| Mass Spectrometer | Linear Ion Trap Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) |
The structural confirmation of impurities often requires the use of additional spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, often in conjunction with the isolation of the impurity by preparative chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Selective Detection and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of pharmaceutical impurities like this compound due to its exceptional sensitivity and selectivity. This technique allows for the separation of the impurity from the active pharmaceutical ingredient (API) and other related substances, followed by its unambiguous detection and quantification.
Tandem Mass Spectrometry Approaches for Enhanced Specificity
Tandem mass spectrometry (MS/MS) is a powerful tool that enhances the specificity of detection by monitoring specific fragmentation patterns of the target analyte. In a typical workflow, the precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), generating characteristic product ions that are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interference, leading to a highly specific and sensitive assay.
A hypothetical MRM transition for this compound is presented in the table below:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 262.18 | 121.07 | 25 |
| This compound | 262.18 | 58.07 | 30 |
This data is illustrative and based on the chemical structure of the compound.
Ionization Techniques (e.g., ESI, APCI)
The choice of ionization technique is crucial for achieving optimal sensitivity. Electrospray ionization (ESI) is the most common and effective method for polar and semi-polar compounds like this compound. ESI generates protonated molecules ([M+H]+) in the positive ion mode with high efficiency, making it well-suited for LC-MS/MS analysis. Atmospheric pressure chemical ionization (APCI) can be considered as an alternative, particularly for less polar compounds or when matrix effects are a concern with ESI.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Impurities
While LC-MS/MS is the primary technique for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the analysis of any potential volatile or semi-volatile impurities that may be present. For a compound like this compound, which is not inherently volatile, derivatization would likely be required to increase its volatility and thermal stability for GC-MS analysis. However, GC-MS is more commonly applied to screen for residual solvents or other volatile process-related impurities that might be present in the drug substance.
Comprehensive Method Validation and Robustness Studies
A cornerstone of any analytical method used in a regulated environment is its thorough validation to ensure reliability, reproducibility, and accuracy. The validation of an analytical method for this compound would be performed in accordance with the International Council for Harmonisation (ICH) guidelines.
Specificity and Selectivity in the Presence of Related Substances and Degradants
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. In the context of this compound, the analytical method must demonstrate clear separation and no interference from venlafaxine, O-desmethylvenlafaxine, and other known related substances. This is typically achieved by analyzing a mixture of all potential interferents and demonstrating that the peak for the cyclic impurity is well-resolved and pure.
Linearity and Range of Quantification
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range. pharmaffiliates.com The range of quantification is the interval between the lower and upper concentrations of the analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
An example of typical linearity and range data for the quantification of this compound is provided in the table below:
| Parameter | Typical Value |
| Linearity Range | 0.05 µg/mL to 5.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Limit of Detection (LOD) | 0.015 µg/mL |
This data represents typical performance characteristics for a validated LC-MS/MS method for a pharmaceutical impurity and is for illustrative purposes.
Detection and Quantification Limits in Relevant Matrices (e.g., drug substance, pharmaceutical excipients)
The limit of detection (LOD) and limit of quantification (LOQ) are crucial performance characteristics of an analytical method, establishing its sensitivity for detecting and accurately measuring low levels of the this compound. These limits are determined in the context of the drug substance (Desvenlafaxine) and can also be assessed in the presence of pharmaceutical excipients to ensure the method's performance is not compromised in the final drug product formulation.
While specific LOD and LOQ values for this compound are not extensively detailed in publicly available literature, the established methodologies for related impurities in Venlafaxine and Desvenlafaxine provide a strong indication of the achievable sensitivity. For instance, stability-indicating HPLC methods developed for Desvenlafaxine succinate (B1194679) monohydrate have demonstrated high sensitivity with detection limits for other impurities in the range of 0.002-0.016%. ijrpc.com
In a broader context of analyzing Venlafaxine and its primary metabolite, O-Desmethylvenlafaxine, in biological matrices like human plasma, HPLC methods coupled with fluorescence detection have achieved an LOQ of 10 ng/mL. nih.gov Another study reported an LOD and LOQ for Venlafaxine as 7.72 ng/ml and 23.40 ng/ml, respectively, and for O-desmethylvenlafaxine as 1.95 ng/ml and 5.91 ng/ml. researchgate.net While these values pertain to the active compounds in a different matrix, they underscore the capability of modern chromatographic techniques to reach low detection and quantification levels, which is a critical requirement for controlling impurities that may be present at trace levels. uspnf.com
The determination of these limits for the cyclic impurity would follow established protocols, typically based on the signal-to-noise ratio (S/N) of the analytical response, where the LOD is often defined at an S/N of 3:1 and the LOQ at 10:1. nih.gov
Table 1: Representative Detection and Quantification Limits for Related Analytes
| Analyte | Method | Matrix | LOD | LOQ |
| Desvenlafaxine Succinate Monohydrate Impurities | HPLC | Drug Substance | 0.002-0.016% | Not Specified |
| Venlafaxine | HPLC-Fluorescence | Human Plasma | Not Specified | 10 ng/mL |
| O-Desmethylvenlafaxine | HPLC-Fluorescence | Human Plasma | Not Specified | 10 ng/mL |
| Venlafaxine | HPLC | Not Specified | 7.72 ng/mL | 23.40 ng/mL |
| O-Desmethylvenlafaxine | HPLC | Not Specified | 1.95 ng/mL | 5.91 ng/mL |
This table is illustrative and based on data for related compounds. Specific values for this compound would require dedicated method validation studies.
Accuracy, Precision, and Intermediate Precision Assessments
The validation of an analytical method for this compound necessitates a thorough evaluation of its accuracy, precision, and intermediate precision to ensure the reliability and consistency of the results.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies by spiking the drug substance or a placebo formulation with known amounts of the impurity standard at different concentration levels. For related impurities in Desvenlafaxine succinate, recovery was found to be between 94.65% and 101.05% for all impurities, which is within the acceptable range for pharmaceutical analysis. ijrpc.com Similarly, for the assay of Venlafaxine hydrochloride, accuracy, expressed as percent recovery, was reported to be between 97.26% and 103.95%. nih.gov
Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, for instance, on different days, or with different analysts or equipment.
For a validated HPLC method for Venlafaxine hydrochloride, the RSD values for intraday system and method precision were 0.24% and 1.01%, respectively, demonstrating good precision. nih.gov In another study on Venlafaxine and O-desmethylvenlafaxine, the coefficients of variation for repeatability were between 5.40% and 5.99%, and for reproducibility (a measure of intermediate precision) were between 9.43% and 21.63%. nih.gov
Table 2: Illustrative Accuracy and Precision Data for Related Compounds
| Analyte/Method | Parameter | Specification/Finding |
| Desvenlafaxine Succinate Monohydrate Impurities | Accuracy (Recovery) | 94.65% - 101.05% |
| Venlafaxine Hydrochloride Assay | Accuracy (Recovery) | 97.26% - 103.95% |
| Venlafaxine Hydrochloride Assay | Repeatability (Intra-day RSD) | 0.24% (system), 1.01% (method) |
| Venlafaxine & O-desmethylvenlafaxine | Repeatability (CV%) | 5.40% - 5.99% |
| Venlafaxine & O-desmethylvenlafaxine | Intermediate Precision (Reproducibility CV%) | 9.43% - 21.63% |
This table provides examples from validated methods for related compounds. CV% refers to the Coefficient of Variation.
Robustness Evaluation for Method Transferability
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. pharmoutsourcing.com A robust method is crucial for successful method transfer between different laboratories and for its implementation in routine quality control (QC) environments. pharmoutsourcing.com
The evaluation of robustness for an HPLC method for this compound would involve intentionally varying critical chromatographic parameters and observing the effect on the results. These parameters often include:
pH of the mobile phase buffer
Composition of the mobile phase (e.g., percentage of organic solvent)
Flow rate
Column temperature
Wavelength of UV detection
For a developed HPLC method for Venlafaxine hydrochloride, robustness was demonstrated by making deliberate changes to buffer pH (4.3 and 4.7), mobile phase composition (phosphate buffer:methanol ratios of 38:62 and 42:58), flow rate (0.9 and 1.1 ml/min), column temperature (35 and 45°C), and UV wavelength (223 and 225 nm). nih.gov The results showed that the system suitability parameters remained within acceptable limits (RSD < 2%), indicating the method's robustness. nih.gov
Table 3: Typical Parameters Investigated in a Robustness Study
| Parameter | Typical Variation Range |
| Mobile Phase pH | ± 0.2 units |
| Mobile Phase Composition | ± 2% absolute |
| Flow Rate | ± 10% |
| Column Temperature | ± 5 °C |
| UV Detection Wavelength | ± 2 nm |
The successful validation of these parameters ensures that the analytical method for this compound is sensitive, accurate, precise, and robust, making it suitable for its intended purpose of controlling the quality of the drug substance and product.
Impurity Control and Management Strategies in Pharmaceutical Manufacturing
Identification of Critical Process Parameters Affecting Impurity Formation
Identifying and controlling critical process parameters is the foundation of building quality into the manufacturing process. This involves a systematic evaluation of how raw materials and reaction conditions contribute to the impurity profile of the final active pharmaceutical ingredient (API).
The quality of starting materials is a primary determinant of the purity of the final API. google.com In the synthesis of O-Desmethyl Venlafaxine (B1195380), impurities present in key raw materials can carry through the process or participate in side reactions, leading to the formation of new impurities.
A common synthetic route for O-Desmethyl Venlafaxine starts from p-hydroxybenzene acetonitrile (B52724). nih.gov The purity of this starting material, as well as others like cyclohexanone (B45756), is paramount. For instance, in the synthesis of an intermediate, 4-Benzyloxyphenylacetonitrile, the choice of solvent and base was found to directly impact the impurity profile. Using a strong base could increase by-products, while a weak base might result in an incomplete reaction. nih.gov Rigorous quality control of these inputs, including chromatographic purity analysis and limits on known potential impurities, is the first line of defense in preventing the formation of the cyclic impurity and other undesired products.
The conditions under which a chemical reaction is performed, including temperature, solvent, catalyst, and the molar ratio of reactants (stoichiometry), are critical levers for controlling impurity formation. google.com In multi-step syntheses, such as that for O-Desmethyl Venlafaxine, each step presents an opportunity for optimization to minimize by-products.
One published synthesis of O-Desmethyl Venlafaxine involves a condensation reaction of an intermediate with cyclohexanone. nih.gov The optimization of this step revealed that using a 2.0 molar equivalent of cyclohexanone in water as a solvent, catalyzed by a phase transfer catalyst, was beneficial for the desired nucleophilic addition reaction and resulted in high yield and purity. nih.gov
Another critical step is the dimethylation of an amine intermediate using formaldehyde (B43269) and formic acid. nih.gov Research has shown that using an excess of formaldehyde is unfavorable to the reaction. The optimal range was identified as 2.0-3.0 equivalents of formaldehyde to achieve high purity (up to 99.20%) and yield. nih.gov Deviations from these optimized conditions could lead to side reactions and the generation of impurities. The formation of the O-Desmethyl Venlafaxine Cyclic Impurity is a plausible side reaction involving the intramolecular cyclization between the phenolic hydroxyl group and the cyclohexanol (B46403) hydroxyl group, a reaction that could be influenced by pH and temperature. Therefore, precise control over these parameters is essential.
Table 1: Research Findings on Reaction Condition Optimization for O-Desmethyl Venlafaxine Synthesis
| Step | Variable Optimized | Condition | Outcome | Reference |
|---|---|---|---|---|
| Condensation | Molar ratio of cyclohexanone | 2.0 equivalents | Beneficial for the desired reaction, leading to high yield and purity. | nih.gov |
| Condensation | Phase transfer catalyst dosage | 0.08 equivalent ratio of (n-Bu)₄N⁺Br⁻ | Achieved high yield and low residue of the genotoxic catalyst. | nih.gov |
Even with optimized reaction conditions, the presence of minor impurities is often unavoidable. Therefore, effective purification and isolation techniques are crucial final steps to ensure the API meets stringent purity requirements, often limiting impurities to less than 0.1 percent as recommended by the FDA. google.com
Crystallization is a powerful and widely used technique for purifying O-Desmethyl Venlafaxine and removing impurities. The selection of an appropriate solvent system is key to selectively crystallizing the desired product while leaving impurities, such as the cyclic impurity, in the solution.
Different crystallization methods have been reported to effectively purify O-Desmethyl Venlafaxine:
Recrystallization from C1-C4 alcohols , such as isopropanol, has been shown to reduce certain dimer impurities to levels below 0.1%, and even as low as 0.05%. google.com
A process involving crystallization from a mixed solvent of acetone (B3395972) and water (in a 3:1 ratio) for the succinate (B1194679) salt of O-Desmethyl Venlafaxine achieved a final purity of 99.92%. nih.gov
Another method describes obtaining O-Desmethyl Venlafaxine oxalate (B1200264) with 99.9% purity by HPLC through crystallization from acetone with the addition of ethanol . google.com
In cases where impurities are difficult to remove by crystallization, preparative chromatography can be employed for isolation and removal. google.comscispace.com These techniques separate compounds based on their differential partitioning between a stationary and a mobile phase, allowing for the effective removal of the this compound.
Table 2: Purification Techniques for O-Desmethyl Venlafaxine
| Technique | Solvent System | Resulting Purity | Reference |
|---|---|---|---|
| Recrystallization | Isopropanol | <0.1% of specific impurities | google.com |
| Crystallization | Acetone / Water (3:1) | 99.92% | nih.gov |
| Crystallization | Acetone / Ethanol | 99.9% | google.com |
Design of Experiments (DoE) Approaches for Process Optimization
Design of Experiments (DoE) is a systematic methodology used to determine the relationship between factors affecting a process and the output of that process. It is a powerful tool for rapidly optimizing manufacturing processes to minimize impurities like the this compound.
While not always explicitly labeled as "DoE," studies on the synthesis of O-Desmethyl Venlafaxine demonstrate the principles of screening and optimizing process variables. nih.gov By systematically changing one parameter at a time—such as the type of base, solvent, or molar equivalents of a reagent—and observing the impact on purity and yield, researchers can identify the optimal conditions for the reaction.
For example, in the synthesis of an O-Desmethyl Venlafaxine intermediate, various inorganic bases were screened. It was found that excessively strong bases led to more by-products, negatively impacting the impurity profile of the resulting intermediate. nih.gov Similarly, different solvents were evaluated, with acetone being chosen as the optimal reaction solvent based on a balance of yield, purity, and atom economy. nih.gov This systematic screening is essential for developing a robust process where the formation of all impurities, including the cyclic impurity, is consistently minimized.
Table 3: Example of Process Variable Screening in an O-Desmethyl Venlafaxine Synthesis Step
| Variable Screened | Conditions Tested | Optimal Choice | Rationale for Choice | Reference |
|---|---|---|---|---|
| Solvent | Acetone, Ethyl Acetate (B1210297), Methanol (B129727) | Acetone | Similar yield and purity to others, but better atom economy and lower cost. | nih.gov |
| Base | Various inorganic bases | Moderately strong base | Strong bases increased by-products; weak bases led to incomplete reaction. | nih.gov |
The knowledge gained from process optimization studies forms the basis for a comprehensive control strategy for the this compound. This strategy integrates controls on materials, process parameters, and testing to ensure the final product is of high quality.
A robust control strategy for this specific impurity would include:
Incoming Raw Material Control: Implementing strict specifications for starting materials like p-hydroxybenzene acetonitrile and cyclohexanone, including purity assays and limits for any known reactive impurities.
Stoichiometric Control: Maintaining precise control over the molar ratios of reactants in critical steps, such as using 2.0-3.0 equivalents of formaldehyde in the dimethylation step to prevent side reactions. nih.gov
Reaction Parameter Control: Defining and maintaining strict operating ranges for critical parameters like temperature, reaction time, and pH that may influence the intramolecular cyclization leading to the impurity.
In-Process Controls (IPCs): Monitoring the progress of reactions using chromatographic techniques (e.g., HPLC) to ensure the reaction proceeds as expected and to detect the formation of any impurities at an early stage.
Purification Process Validation: Validating the final crystallization step to demonstrate its effectiveness and consistency in removing the this compound to a level well below the required regulatory threshold. For example, demonstrating that crystallization in an acetone/water mixture consistently yields a purity of >99.9%. nih.gov
By integrating these elements, manufacturers can develop a process that is not only efficient but also consistently produces high-purity O-Desmethyl Venlafaxine, with minimal levels of the cyclic impurity.
Impurity Profiling and Tracking Through Manufacturing Stages
In-Process Control (IPC) Methodologies
In-process controls (IPCs) are crucial for monitoring the manufacturing process to ensure it remains within acceptable parameters, thereby minimizing the formation of impurities like this compound. A comprehensive understanding of the synthetic route of Venlafaxine and Desvenlafaxine (B1082) is fundamental to identifying the potential stages where this cyclic impurity could form. researchgate.netnih.gov
The formation of this compound can be influenced by specific reaction conditions. For instance, studies on the synthesis of O-desmethylvenlafaxine succinate have detailed multi-step reactions where careful control of parameters is essential to achieve high purity and yield. researchgate.netnih.gov The cyclization to form the impurity could theoretically occur during steps involving the manipulation of the hydroxyl and amino groups of the O-desmethylvenlafaxine molecule, particularly under conditions of thermal stress or in the presence of certain reagents. researchgate.netscispace.com
Methodologies for in-process monitoring would typically involve rapid and sensitive analytical techniques to provide timely feedback. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. ijpsr.comnih.govresearchgate.net An effective in-process HPLC method would be capable of separating this compound from the active pharmaceutical ingredient (API), starting materials, and other intermediates.
Table 1: Key Characteristics of this compound
| Characteristic | Value | Source(s) |
|---|---|---|
| Chemical Name | 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol | lgcstandards.com |
| CAS Number | 1346601-55-5 | lgcstandards.com |
| Molecular Formula | C16H23NO2 | lgcstandards.com |
| Molecular Weight | 261.36 g/mol | lgcstandards.com |
While specific IPC acceptance criteria for this compound are proprietary to each manufacturer, the general principle is to control its level at the earliest possible stage to prevent its carryover into the final drug substance. This involves setting internal limits for the impurity at critical process steps, which are often tighter than the final specification for the API.
Release and Stability Testing Protocols
Release and stability testing are the final checkpoints to ensure the quality of the drug substance before it is formulated into a drug product and to monitor its quality over its shelf life. The protocols for this testing are designed to detect and quantify any impurities, including this compound. ijpsr.comsynthinkchemicals.com
Release Testing:
For the release of a batch of Venlafaxine or Desvenlafaxine, a validated stability-indicating analytical method is essential. nih.gov This method must be able to resolve the this compound from the main component and other potential impurities. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique for this purpose. ijpsr.comnih.gov The availability of a reference standard for this compound is crucial for the accurate quantification of this impurity. daicelpharmastandards.comsynthinkchemicals.com
The specification for the release of the drug substance will include a limit for this compound. While specific limits are set by the manufacturer and approved by regulatory authorities, the European Pharmacopoeia provides general limits for specified and unspecified impurities in Venlafaxine Hydrochloride, which can serve as a reference point. For instance, a limit for an unspecified impurity might be set at not more than 0.10 percent. drugfuture.com
Stability Testing:
Stability studies are conducted under various environmental conditions (e.g., temperature, humidity, light) to understand how the quality of the drug substance changes over time. nih.gov These studies are critical for determining the shelf life and storage conditions of the product. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat, are performed to identify potential degradation products, including the this compound. scispace.comnih.govnih.gov
Research has shown that Venlafaxine and its derivatives can degrade under stress conditions. For example, degradation has been observed under acidic and basic hydrolysis and thermal stress. ijpsr.com A stability-indicating method must be able to separate the degradation products formed under these conditions from the pure drug. nih.govnih.gov
The protocol for stability testing involves analyzing samples of the drug substance at predetermined time points. The levels of this compound are monitored, and any increase is documented. The acceptance criteria for this impurity in stability studies are typically the same as the release specifications, ensuring that the drug substance remains within its quality limits throughout its shelf life.
Table 2: Example of HPLC Method Parameters for Impurity Profiling
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) | ijpsr.comnih.gov |
| Flow Rate | Typically 1.0 mL/min | nih.gov |
| Detection | UV at approximately 225-235 nm | ijpsr.com |
The validation of the analytical method as per ICH guidelines is a prerequisite for its use in release and stability testing. synthinkchemicals.com This validation ensures that the method is linear, precise, accurate, specific, and robust for the quantification of this compound. ijpsr.comnih.gov
Regulatory Science and Compliance for O Desmethyl Venlafaxine Cyclic Impurity
Adherence to International Conference on Harmonisation (ICH) Guidelines
Compliance with ICH guidelines is fundamental for the global registration of pharmaceutical products. For an impurity like O-Desmethyl Venlafaxine (B1195380) Cyclic Impurity, several key ICH quality guidelines are pertinent. gmp-compliance.org
ICH Q3A(R2) on Impurities in New Drug Substances
ICH Q3A(R2) provides guidance on the control of impurities in new drug substances or APIs. europa.eu If O-Desmethyl Venlafaxine Cyclic Impurity arises during the synthesis, purification, or storage of the Desvenlafaxine (B1082) drug substance, this guideline dictates the requirements for its control. europa.eu The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the API. ich.org
Reporting Threshold: A limit above which an impurity must be reported in a registration application. ich.org
Identification Threshold: A limit above which the structure of an impurity must be determined. ich.org
Qualification Threshold: A limit above which an impurity's biological safety must be established. ich.org
Any specified impurity, like this compound, that is included in the new drug substance specification must have its acceptance criteria justified based on data from batches manufactured by the proposed commercial process. ich.org
Application of ICH M7(R2) Principles for Potential Genotoxicity Assessment
ICH M7(R2) provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu This guideline is critical for impurities that have structural features suggesting a risk of mutagenicity. veeprho.com
The assessment for an impurity like this compound under ICH M7(R2) would follow a systematic process:
Hazard Assessment: The process begins with a computational analysis of the impurity's chemical structure using (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies to predict its bacterial mutagenicity potential. This identifies any "structural alerts" that may be associated with genotoxicity. fda.gov
Classification: Based on the (Q)SAR outcome and available data, the impurity is classified. An impurity with a structural alert for mutagenicity would be classified as a Class 3 impurity. fda.gov
Further Testing: For a Class 3 impurity, a bacterial reverse mutation assay (Ames test) is typically conducted to determine if the computational alert translates to actual mutagenic activity. A negative result in a properly conducted Ames test can overrule the structural concern, leading to the impurity being reclassified as non-mutagenic (Class 5) and controlled according to ICH Q3A/B guidelines. fda.govich.org A positive result would classify it as a mutagenic impurity (Class 1 or 2), requiring more stringent control measures. fda.gov
This systematic approach ensures that potentially carcinogenic impurities are controlled to levels that pose a negligible risk to patients. ich.org
Strategies for Impurity Qualification and Threshold Determination
Establishing safe limits for impurities is a data-driven process that combines analytical chemistry with toxicology.
Analytical Thresholds and Reporting Limits
The thresholds for reporting, identification, and qualification of impurities under ICH Q3A and Q3B guidelines are directly linked to the Maximum Daily Dose (MDD) of the drug. The recommended therapeutic dose for Desvenlafaxine is typically 50 mg once daily. fda.govdrugs.com While higher doses have been studied, additional benefits above 50 mg per day have not been demonstrated. fda.govpfizermedical.com
Based on an MDD of >10 mg up to 100 mg, the following thresholds would apply to this compound:
| Threshold Type | Value (as % of API) | Value (Total Daily Intake) | Guideline |
| Reporting | 0.05% | - | ICH Q3A(R2) / Q3B(R2) |
| Identification | 0.10% | 50 µg | ICH Q3A(R2) / Q3B(R2) |
| Qualification | 0.15% | 100 µg | ICH Q3A(R2) / Q3B(R2) |
Table created based on data from ICH Q3A(R2) and Q3B(R2) guidelines for a drug with an MDD between 10 mg and 100 mg.
It is crucial that the analytical procedures used for impurity detection have a quantitation limit (QL) at or below the reporting threshold of 0.05%. ich.orgeuropa.eu
Qualification by Comparison to Established Standards
Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at the specified level. ich.org The use of a well-characterized reference standard for this compound is essential for this process. knorspharma.com
These reference standards serve several critical functions:
Structural Confirmation: They allow for unambiguous identification of the impurity in the drug substance or product. pharmtech.com
Method Validation: They are used to validate the analytical methods employed for detecting and quantifying the impurity, ensuring accuracy and reliability. synthinkchemicals.com
Toxicological Studies: If the impurity level exceeds the qualification threshold, the reference standard is used in toxicological studies to assess its safety profile. knorspharma.com
By comparing the impurity levels in the manufactured product to a qualified reference standard, pharmaceutical companies can ensure batch-to-batch consistency and demonstrate to regulatory authorities that the impurity is controlled within safe limits. cambrex.comveeprho.com
Toxicological Assessment Considerations for Impurity Qualification (non-clinical aspects)
The qualification of any pharmaceutical impurity, including this compound, is a critical step to ensure the safety of a drug product. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. When an impurity is present in a new drug product at a level above the identification threshold, its safety must be assessed.
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the qualification of impurities. The studies considered appropriate to qualify a degradation product depend on various factors, including the patient population and the route of administration of the drug product fda.gov. If data from existing scientific literature is insufficient to qualify an impurity, additional non-clinical toxicological studies may be required fda.gov. These studies can be conducted on the drug product itself containing the impurity or on the isolated impurity fda.gov.
The ICH Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying degradation products in new drug products. These thresholds are based on the maximum daily dose of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 1.0 mg (whichever is lower) | 0.5% or 1.0 mg (whichever is lower) |
| > 1 g | 0.05% | 0.1% or 2.0 mg (whichever is lower) | 0.2% or 2.0 mg (whichever is lower) |
| Data sourced from ICH Q3B(R2) Guidelines fda.gov. |
Regulatory Impact on Drug Development and Filing Strategies
The control and management of impurities like this compound are fundamental to regulatory science and compliance in the pharmaceutical industry. International regulatory agencies, including the U.S. Food and Drug Administration (FDA), emphasize the importance of impurity profiling in drug applications to ensure the production of high-quality and safe medicines researchgate.net. The presence and levels of impurities can directly influence the approval of new drugs and the maintenance of existing marketing authorizations.
Requirements for Abbreviated New Drug Application (ANDA) Submissions
For generic drug manufacturers, submitting an Abbreviated New Drug Application (ANDA) is the pathway to market a generic version of an approved brand-name drug. A crucial component of an ANDA submission is the comprehensive characterization of the drug substance and drug product, including its impurity profile docshifter.com.
Applicants seeking approval for a generic version of venlafaxine must identify and control impurities such as this compound. High-quality reference standards for this specific impurity are essential for several aspects of the ANDA process, including:
Analytical Method Development and Validation: To accurately detect and quantify the impurity synzeal.comcleanchemlab.com.
Quality Control (QC): For routine testing of commercial batches synzeal.comcleanchemlab.com.
Impurity Profiling: To establish the impurity profile of the generic product and compare it with the reference listed drug (RLD) synthinkchemicals.com.
The ANDA must provide sufficient evidence that the proposed generic drug is bioequivalent to the RLD and meets all other requirements for approval regulations.gov. This includes demonstrating that the levels of impurities are within acceptable limits as specified by pharmacopeial guidelines and regulatory bodies synthinkchemicals.com.
Key ANDA Components for Impurity Control
| Component | Description |
|---|---|
| Drug Substance Information | Detailed information on the manufacturing process, process controls, and characterization of the Active Pharmaceutical Ingredient (API), including the identification and control of process-related impurities like this compound. |
| Analytical Procedures | Validated analytical methods used for the detection and quantification of all specified impurities in both the drug substance and the finished drug product. |
| Batch Analysis Data | Results from the analysis of multiple batches of the drug substance and drug product to demonstrate consistency in the impurity profile. |
| Justification of Specifications | A rationale for the proposed acceptance criteria for each impurity, based on pharmacopeial standards, batch data, and qualification thresholds. |
| Reference Standard Characterization | Data confirming the structure and purity of reference standards used for impurity analysis, such as the this compound standard synthinkchemicals.comsynthinkchemicals.com. |
Post-Approval Change Management Related to Impurity Profiles
Once a drug product receives marketing authorization, any changes to its manufacturing process are subject to regulatory oversight. This process, known as post-approval change management, is essential for maintaining the product's quality, safety, and efficacy throughout its lifecycle freyrsolutions.com. Changes to the drug substance manufacturing process have the potential to adversely affect its impurity profile freyrsolutions.comlgmpharma.com.
Regulatory agencies classify post-approval changes based on their potential risk to have an adverse effect on the identity, strength, quality, purity, or potency of the drug product fda.gov. The reporting category dictates the regulatory pathway for implementation:
Prior Approval Supplement (PAS): For major changes with a high potential to impact the drug's quality.
Changes Being Effected in 30 Days (CBE-30): For moderate changes.
Changes Being Effected (CBE-0): For certain moderate changes.
Annual Report: For minor changes with minimal potential to impact quality fda.gov.
A critical aspect of managing post-approval changes is the assessment of impurity profile equivalence. The impurity profile of the post-modification drug substance must be compared to the pre-modification material fda.govyoutube.com. If equivalence cannot be demonstrated, other strategies must be employed, such as incorporating new or modified impurity tests and acceptance criteria into the specifications for raw materials, intermediates, or the final drug substance youtube.com.
Impact of Manufacturing Changes on Impurity Profiles
| Type of Change | Potential Impact on this compound Profile | Regulatory Consideration |
|---|---|---|
| Change in Manufacturing Process | Moderate to high potential to alter the formation, carryover, or removal of the cyclic impurity, especially changes in the route of synthesis freyrsolutions.com. | Requires thorough evaluation of the impurity profile. May require a PAS submission. |
| Change in Equipment | A change to new equipment with a different design or operating principle could affect reaction kinetics or purification efficiency, potentially altering impurity levels freyrsolutions.com. | Assessment of impact on physical properties and impurity profile is necessary. |
| Change in Starting Material Vendor | May introduce new impurities or different levels of existing ones depending on the new vendor's synthesis route for the starting material freyrsolutions.com. | Comparison of pre- and post-change impurity profiles is crucial. |
| Tightening Acceptance Criteria | Provides greater assurance of quality by reducing the acceptable level of the cyclic impurity freyrsolutions.com. | Generally considered a minor change, reportable in the Annual Report. |
Effective post-approval change management requires robust coordination among internal teams (R&D, manufacturing, quality assurance) and external partners to ensure continued compliance and product quality freyrsolutions.com.
Computational and Theoretical Chemistry Approaches in Impurity Research
Molecular Modeling and Simulation of Impurity Formation Pathways
Computational modeling and simulation are instrumental in mapping the potential pathways leading to the formation of impurities. By constructing theoretical models of the reactant molecules and their environment, it is possible to explore the energetic landscapes of various reaction routes, thereby identifying the most probable mechanisms for the generation of the O-Desmethyl Venlafaxine (B1195380) Cyclic Impurity.
Reaction Mechanism Elucidation using Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone in the elucidation of reaction mechanisms at the molecular level. rsc.org For the formation of the O-Desmethyl Venlafaxine Cyclic Impurity, these calculations can be employed to model the intramolecular cyclization of O-Desmethyl Venlafaxine. This process likely involves the nucleophilic attack of the hydroxyl group onto the electrophilic carbon of the side chain, leading to the formation of the cyclic ether structure.
A hypothetical reaction pathway could involve the protonation of the hydroxyl group under acidic conditions, enhancing its leaving group ability, followed by an intramolecular Williamson ether synthesis-type reaction. Quantum chemical calculations could be used to investigate the likelihood of such a mechanism by determining the activation energies associated with each step. nih.gov
Transition State Analysis for Cyclic Impurity Formation
A critical aspect of understanding a reaction's kinetics is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state theory posits that the rate of a reaction is directly related to the concentration of the transition state species. youtube.com Computational chemistry provides the tools to locate and characterize these fleeting structures.
For the intramolecular cyclization leading to the this compound, transition state analysis would involve locating the specific geometry of the molecule as it transitions from the open-chain form to the cyclic structure. This is typically achieved using optimization algorithms that search for a first-order saddle point on the potential energy surface. Once located, the structure of the transition state can be visualized, and its energetic barrier (activation energy) can be calculated. pku.edu.cnlibretexts.org
The magnitude of the activation energy is a direct indicator of the reaction rate; a lower activation energy implies a faster reaction. By comparing the activation energies of different proposed cyclization pathways, the most kinetically favorable route can be identified. For instance, the analysis could reveal whether the cyclization proceeds via a concerted mechanism or a stepwise mechanism involving a stable intermediate.
| Parameter | Computational Method | Application to this compound Formation |
| Reaction Enthalpy | DFT Calculations | Determines the overall energy change of the cyclization reaction. |
| Gibbs Free Energy | DFT Calculations | Indicates the spontaneity of the impurity formation under specific conditions. |
| Activation Energy | Transition State Search Algorithms | Quantifies the kinetic barrier for the cyclization, allowing for rate prediction. |
| Transition State Geometry | Saddle Point Optimization | Provides a snapshot of the molecular structure at the peak of the energy barrier. |
Prediction of Spectroscopic Properties for Unidentified Impurities
In many instances, impurities are detected chromatographically before their exact structure is known. Computational methods can play a crucial role in the identification of these unknown compounds by predicting their spectroscopic properties, which can then be compared with experimental data.
Computational NMR and MS Fragmentation Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques for structure elucidation. Computational chemistry can predict both NMR chemical shifts and MS fragmentation patterns with increasing accuracy.
NMR Chemical Shift Prediction: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a proposed structure. nih.govacs.orgmdpi.comrsc.org For the this compound, a 3D model of the molecule would be generated and its NMR shielding tensors calculated. These tensors are then converted into chemical shifts, which can be compared to the experimental NMR spectrum of the isolated impurity. A strong correlation between the predicted and experimental spectra provides compelling evidence for the proposed structure. bohrium.com
MS Fragmentation Prediction: The fragmentation of a molecule in a mass spectrometer follows specific chemical principles. Computational tools can simulate this process by breaking bonds in a virtual model of the molecule and calculating the masses of the resulting fragments. db-thueringen.deacs.orgoup.comncsu.edu For the this compound, these predictions would generate a theoretical mass spectrum. This predicted spectrum can then be matched against the experimental MS/MS data of the unknown impurity, aiding in its identification.
| Spectroscopic Data | Computational Approach | Relevance to Impurity Identification |
| ¹H and ¹³C NMR Chemical Shifts | DFT/GIAO Calculations | Comparison with experimental NMR spectra to confirm the cyclic structure. |
| Mass-to-Charge (m/z) Ratios | In Silico Fragmentation | Matching predicted fragment ions with the experimental mass spectrum. |
In Silico Tools for Structural Assignment
A variety of in silico tools and platforms are available that integrate different computational methods to facilitate the structural assignment of unknown compounds. rsc.orgresearchgate.netnih.govregistech.com These tools often combine database searching with computational predictions. For instance, an experimentally determined mass for an impurity can be used to query chemical databases for all known compounds with that mass. Subsequently, for any potential candidates, their predicted NMR and MS spectra can be generated and compared with the experimental data. youtube.com
These integrated platforms can significantly streamline the process of impurity identification, reducing the time and experimental effort required. They often feature user-friendly interfaces that allow chemists to input experimental data and receive a ranked list of likely structures.
Structure-Reactivity and Structure-Stability Relationships
Understanding the relationship between a molecule's structure and its chemical reactivity and stability is fundamental to predicting and controlling impurity formation. wikipedia.orgpharmacologymentor.compharmaceutical-journal.comsolubilityofthings.comijcap.in Computational chemistry can provide quantitative measures of molecular properties that govern these relationships.
For the this compound, computational analysis can reveal how subtle changes in the molecular structure of the parent compound, O-Desmethyl Venlafaxine, might influence the propensity for cyclization. For example, the electronic properties of the aromatic ring and the conformation of the cyclohexyl group can be analyzed to determine their impact on the reactivity of the hydroxyl and amine functionalities.
Computational and Theoretical Chemistry in the Study of this compound
The landscape of pharmaceutical development and manufacturing is increasingly reliant on computational and theoretical chemistry to ensure the quality, safety, and stability of drug substances. These in silico approaches are particularly valuable in the identification, prediction, and characterization of impurities, which can arise during synthesis or degradation. One such impurity of interest is the this compound, a potential degradation product of O-Desmethylvenlafaxine, the major active metabolite of the antidepressant venlafaxine. This article explores the application of computational and theoretical chemistry in the research of this specific cyclic impurity.
Computational methods offer a powerful lens through which to examine the formation and stability of pharmaceutical impurities. These techniques can predict potential degradation pathways, identify reactive sites within a molecule, and elucidate the factors that influence impurity formation, all of which can be done before time-consuming and costly laboratory experiments are conducted. For the this compound, computational approaches can provide critical insights into its lifecycle.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Stability Relationship (QSSR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or, in this case, its stability and propensity to form as an impurity. researchgate.netresearchgate.net These models are built upon large datasets of known compounds and their measured properties. nih.govresearchgate.net
In the context of the this compound, a QSAR/QSSR model could be developed to predict its likelihood of formation under various conditions. While specific QSAR/QSSR models for this particular impurity are not widely available in public literature, the principles of their application are well-established. Such a model would utilize molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build a mathematical relationship with impurity formation.
These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Relating to the 3D structure of the molecule.
Electronic: Pertaining to the distribution of electrons.
Physicochemical: Such as logP (a measure of lipophilicity) and pKa.
A hypothetical QSAR/QSSR model for predicting the formation of the this compound might be trained on a dataset of compounds with similar structural features that can undergo intramolecular cyclization. The resulting model could then be used to predict the relative risk of this impurity forming during the manufacturing or storage of O-desmethylvenlafaxine.
Hypothetical QSAR/QSSR Model Data for Cyclic Impurity Prediction
| Molecular Descriptor | Descriptor Value | Contribution to Impurity Formation |
| TPSA (Topological Polar Surface Area) | 65.2 Ų | Moderate |
| LogP (Octanol-Water Partition Coefficient) | 2.8 | Low |
| pKa (Acid Dissociation Constant) | 9.8 | High |
| Dipole Moment | 3.5 D | Moderate |
| HOMO-LUMO Gap | 5.1 eV | Moderate |
This interactive table illustrates the type of data that would be used in a QSAR/QSSR model. By analyzing the contribution of each descriptor, researchers can identify the key structural features that drive the formation of the cyclic impurity.
Software platforms like Zeneth are designed to predict degradation pathways for small organic molecules based on a knowledge base of chemical reactions. lhasalimited.orgacs.orgspringernature.com Such tools could be employed to predict the likelihood of the intramolecular cyclization that forms the this compound.
Theoretical chemistry provides the tools to understand the fundamental factors that govern the stability of a molecule like the this compound. The formation of this impurity from O-desmethylvenlafaxine is an intramolecular cyclization reaction, likely an etherification where the hydroxyl group on the cyclohexyl ring attacks the carbon bearing the amino group, with the amine acting as a leaving group under certain conditions.
Several factors can influence the rate and likelihood of this intramolecular cyclization and thus the stability of the parent compound and the formation of the cyclic impurity. These factors can be investigated using computational methods:
pH: The pH of the environment can significantly impact the protonation state of the amine and hydroxyl groups, which in turn affects their nucleophilicity and leaving group ability. Computational models can simulate the molecule at different pH values to determine the most favorable conditions for cyclization.
Temperature: Increased temperature generally accelerates reaction rates. Theoretical calculations can model the energy barriers of the cyclization reaction, providing insight into how temperature changes will affect the rate of impurity formation.
Solvent: The polarity of the solvent can influence the stability of the transition state of the cyclization reaction. Computational models can simulate the reaction in different solvents to predict which environments will favor the formation of the cyclic impurity.
Conformational Flexibility: The three-dimensional arrangement of O-desmethylvenlafaxine must be such that the reacting groups can come into close proximity for the intramolecular reaction to occur. Molecular mechanics and molecular dynamics simulations can explore the conformational landscape of the molecule to assess the probability of it adopting a reactive conformation.
Factors Influencing the Stability of O-Desmethyl Venlafaxine and Formation of the Cyclic Impurity
| Factor | Influence on Cyclization | Computational Investigation Method |
| pH | Affects protonation state of functional groups, influencing nucleophilicity and leaving group ability. | pKa prediction, reaction modeling at different protonation states. |
| Temperature | Increases reaction rate by overcoming the activation energy barrier. | Transition state theory calculations, Arrhenius plot simulations. |
| Solvent Polarity | Stabilizes or destabilizes the transition state of the cyclization reaction. | Solvation models (e.g., PCM), molecular dynamics simulations in explicit solvent. |
| Conformational Strain | The energy required to adopt the necessary conformation for cyclization. | Conformational analysis, potential energy surface scans. |
| Presence of Catalysts | Acid or base catalysts can lower the activation energy of the reaction. | Modeling reaction pathways with catalytic species. |
This interactive table summarizes the key factors that can be computationally modeled to understand the stability of the this compound. By understanding these factors, strategies can be developed to minimize the formation of this impurity during drug manufacturing and storage.
Future Directions and Emerging Research Areas
Advanced Analytical Technologies for Trace Impurity Detection
The detection of impurities at trace and ultra-trace levels is a persistent challenge in pharmaceutical analysis. As regulatory expectations for impurity characterization become more stringent, research is moving beyond conventional HPLC methods toward more powerful and sensitive technologies. The ability to detect minute quantities of impurities like O-Desmethyl Venlafaxine (B1195380) Cyclic Impurity is crucial, particularly for ensuring the quality of the Active Pharmaceutical Ingredient (API). synzeal.comresearchgate.net
Future developments are centered on hyphenated analytical techniques that offer enhanced selectivity and sensitivity. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is at the forefront of this evolution.
UPLC-MS/MS: This technique provides rapid and highly sensitive simultaneous determination of venlafaxine and its metabolites. nih.govresearchgate.net Methods using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) can achieve very short analysis times, with complete elution of compounds in under 1.5 minutes, a significant improvement over traditional HPLC methods. nih.gov The high selectivity of Multiple Reaction Monitoring (MRM) mode in mass spectrometry allows for unambiguous detection of trace impurities even in complex matrices. nih.gov
Electroanalytical Methods: Advanced electroanalytical techniques are emerging as highly sensitive alternatives for trace determination. sysrevpharm.org For instance, Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) using a modified Glassy Carbon Electrode has been reported as one of the most sensitive methods for detecting venlafaxine and its related substances. sysrevpharm.org The use of nanomaterial composites, such as Carbon Nanotubes (CNT), in electrode fabrication can significantly lower detection limits. sysrevpharm.org
High-Performance Thin-Layer Chromatography (HPTLC): While several HPTLC methods have been developed for venlafaxine, future advancements will likely focus on improving sensitivity and coupling HPTLC with mass spectrometry for definitive identification of separated impurity spots. scispace.com
These advanced methods are not only pivotal for routine quality control but also for environmental analysis, where pharmaceutical residues and their degradation products may be present at nanogram-per-liter levels in water bodies. nih.gov
| Technology | Principle | Key Advantages for Impurity Detection | Reported Application Context |
|---|---|---|---|
| UPLC-MS/MS | Chromatographic separation using sub-2 µm particles followed by mass-based detection and fragmentation. | High speed, superior resolution, exceptional sensitivity and selectivity (MRM mode). nih.govlcms.cz | Pharmacokinetic studies and determination in biological matrices. nih.govresearchgate.net |
| Adsorptive Stripping Voltammetry (AdSDPV) | Electrochemical method involving pre-concentration of the analyte on the electrode surface before measurement. | Extremely low detection limits, high sensitivity. sysrevpharm.org | Trace determination of venlafaxine and desvenlafaxine (B1082). sysrevpharm.org |
| LC-MS (Single Quadrupole) | Liquid chromatography separation coupled with a single mass analyzer. | Provides molecular weight information for impurity identification; widely applicable. researchgate.net | Determination in human plasma, impurity identification. researchgate.net |
Green Chemistry Principles in Impurity Minimization
A paradigm shift in pharmaceutical manufacturing involves the integration of green chemistry principles to design processes that are inherently safer and more environmentally benign. This approach focuses on minimizing or eliminating the formation of impurities at their source, rather than relying solely on downstream purification. researchgate.net The synthesis of venlafaxine and its metabolites presents several opportunities for applying these principles to reduce the generation of by-products like the O-Desmethyl Venlafaxine Cyclic Impurity.
Research efforts are directed towards developing novel, impurity-free synthetic methods using less hazardous and more efficient reagents and catalysts. journalcrd.inacs.org
Phase Transfer Catalysis: The condensation of arylacetonitriles with cyclohexanone (B45756) is a key step in venlafaxine synthesis. Green protocols utilize phase transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) in aqueous media, which can lead to almost quantitative yields of the desired intermediate, thereby reducing side reactions. researchgate.netjournalcrd.ingoogle.com
Alternative Reagents: The use of dimethyl carbonate, a greener methylating agent, in place of more hazardous traditional reagents is an example of this approach. journalcrd.in Similarly, avoiding reagents like formaldehyde (B43269) in certain steps can prevent the formation of specific impurities that are difficult to separate. google.com
Catalytic Hydrogenation: The reduction of the nitrile intermediate is another critical step. The use of efficient heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney Nickel, under continuous-flow liquid-phase conditions, represents a greener and more controlled alternative to older reduction methods. researchgate.netfrontiersin.org
| Green Chemistry Approach | Synthetic Step | Reagents/Catalysts | Benefit in Impurity Minimization |
|---|---|---|---|
| Phase Transfer Catalysis | Condensation of p-methoxyphenylacetonitrile and cyclohexanone | Aqueous NaOH/KOH, TBAI researchgate.netjournalcrd.ingoogle.com | Achieves near-quantitative yields, minimizing side-product formation. |
| Greener Methylating Agent | N,N-dimethylation step | Dimethyl Carbonate journalcrd.in | Replaces more hazardous and less specific methylating agents. |
| Improved Catalytic Reduction | Reduction of the nitrile intermediate | Raney Nickel, Palladium on Carbon (Pd/C) researchgate.netfrontiersin.org | High efficiency and selectivity, avoiding harsh reducing agents that can generate by-products. |
| Process Optimization | Overall Synthesis | Optimized solvent use and reaction conditions. google.com | Minimizes contaminants and by-products throughout the entire synthetic route. |
Integration of Artificial Intelligence and Machine Learning in Impurity Prediction and Control
The next frontier in pharmaceutical quality control is the integration of artificial intelligence (AI) and machine learning (ML) for predictive analysis. While still an emerging field for direct impurity prediction, the application of these technologies to venlafaxine is already being demonstrated in other areas, providing a proof-of-concept for their potential in impurity management. nih.gov
Predictive Modeling of Drug Concentration: Recent studies have successfully used ML algorithms, such as TabNet and XGBoost, to predict personalized venlafaxine dosage and resulting blood concentrations based on patient data. nih.govresearchgate.netnih.govresearchgate.net These models can identify crucial variables that influence drug metabolism. nih.govresearchgate.net This same principle can be adapted to predict the formation of metabolic or degradation impurities by training models on manufacturing process parameters (e.g., temperature, pH, starting material quality) and linking them to impurity profiles.
In Silico Degradation Studies: Computational tools are being used to predict the degradation pathways of drugs. Molecular docking and molecular dynamics simulations have been employed to study the photochemical degradation of venlafaxine, identifying potential photoproducts and their stability. springerprofessional.deresearchgate.netnih.gov Such in silico studies can predict the likelihood of forming impurities like the this compound under specific stress conditions (e.g., exposure to light or acid), allowing for the development of preventative strategies in formulation and storage. scispace.comspringerprofessional.de
The ultimate goal is to create a "digital twin" of the manufacturing process, where AI/ML models can simulate how changes in process parameters will affect the final impurity profile. This enables a Quality by Design (QbD) approach, where impurity control is built into the process from the beginning, moving from a reactive testing paradigm to a proactive, predictive one.
| Technology/Method | Application Area | Potential for Impurity Control | Algorithms/Techniques Used |
|---|---|---|---|
| Machine Learning Models | Predicting drug concentration/dose. nih.govresearchgate.net | Can be adapted to predict impurity formation based on process parameters and raw material attributes. | TabNet, XGBoost, LightGBM, Artificial Neural Networks (ANN). nih.govresearchgate.netresearchgate.net |
| In Silico Molecular Docking | Investigating drug-receptor interactions and degradation. springerprofessional.denih.gov | Predicts potential degradation products and pathways by simulating interactions with catalysts or degradants. | Homology modeling, molecular dynamics simulations. researchgate.net |
| Forced Degradation Pathway Analysis | Identifying degradation products under stress conditions. scispace.comnih.gov | Provides data to train ML models for predicting stability and impurity formation during storage. | LC-MS analysis of stressed samples to identify degradants. nih.gov |
Q & A
Basic Research Questions
Q. How can O-Desmethyl Venlafaxine Cyclic Impurity be identified and quantified in pharmaceutical formulations using chromatographic methods?
- Methodological Answer : Utilize reversed-phase HPLC with UV detection, employing a C18 column and mobile phase optimized for polar metabolites (e.g., phosphate buffer and acetonitrile gradient). System suitability parameters (retention time, resolution, tailing factor) must meet pharmacopeial criteria . Quantification requires a validated calibration curve using certified reference standards (e.g., USP Venlafaxine Related Compound A) . Method validation should include specificity testing against structurally similar impurities (e.g., Venlafaxine N-Oxide) .
Q. What are the key considerations for validating an analytical method to detect this compound in compliance with pharmacopeial guidelines?
- Methodological Answer : Follow ICH Q2(R1) guidelines, ensuring:
- Linearity : R² ≥ 0.995 over 50–150% of the target concentration.
- Precision : ≤5% RSD for intraday/interday replicates.
- Accuracy : 98–102% recovery in spiked samples.
- Robustness : Test variations in pH, column temperature, and flow rate . Include system suitability tests with USP reference standards to confirm method reliability .
Q. Which pharmacopeial reference standards are essential for accurate quantification of this compound?
- Methodological Answer : USP Venlafaxine Related Compound A (1-[(1RS)-2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride) is critical for method calibration . For cyclic impurity-specific analysis, use certified standards like this compound-d5 (CAS 1346598-83-1) to confirm mass spectral fragmentation patterns .
Advanced Research Questions
Q. What experimental approaches are recommended to investigate the formation pathways of this compound during drug synthesis or storage?
- Methodological Answer :
- Forced Degradation Studies : Expose Venlafaxine to stress conditions (e.g., acidic/alkaline hydrolysis, oxidative, thermal). Monitor impurity formation via LC-MS/MS to identify intermediates .
- Isolation and Characterization : Use preparative HPLC to isolate cyclic impurity, followed by NMR (¹H/¹³C) and high-resolution MS for structural confirmation .
- Kinetic Modeling : Calculate activation energy (Ea) for impurity formation under accelerated storage conditions to predict shelf-life impacts .
Q. How can forced degradation studies be designed to evaluate the stability of this compound under various stress conditions?
- Methodological Answer :
- Acid/Base Hydrolysis : Treat with 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : Use 3% H₂O₂ at room temperature for 6 hours.
- Thermal Degradation : Heat at 80°C for 72 hours in solid state.
Analyze samples using a stability-indicating HPLC method validated for specificity and quantify degradation products. Compare results against non-stressed controls to assess impurity stability .
Q. What analytical strategies effectively differentiate this compound from other structurally related impurities?
- Methodological Answer :
- Chromatographic Resolution : Optimize gradient elution to separate cyclic impurity from N-Oxide or desmethyl metabolites (e.g., O-Desmethylvenlafaxine Succinate) .
- Mass Spectrometry : Use MS/MS fragmentation patterns (e.g., m/z transitions specific to cyclization products) .
- Orthogonal Methods : Confirm identity via differential scanning calorimetry (DSC) or FTIR to detect unique functional groups (e.g., cyclic ether vs. linear amine) .
Q. What are the challenges in establishing a comprehensive impurity profile for this compound?
- Methodological Answer : Key challenges include:
- Co-elution Risks : Resolve co-eluting impurities (e.g., Venlafaxine N-Oxide) using hyphenated LC-MS .
- Trace-Level Detection : Enhance sensitivity via post-column derivatization or ion-pair chromatography.
- Synthetic Byproducts : Characterize process-related impurities (e.g., dimeric forms) using preparative HPLC and spiking experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
